Sodium phenazine-1,6-bis(olate)
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H6N2Na2O2 |
|---|---|
Molecular Weight |
256.17 g/mol |
IUPAC Name |
disodium;phenazine-1,6-diolate |
InChI |
InChI=1S/C12H8N2O2.2Na/c15-9-5-1-3-7-11(9)14-8-4-2-6-10(16)12(8)13-7;;/h1-6,15-16H;;/q;2*+1/p-2 |
InChI Key |
KJORTKGSMZXZJV-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C(=C1)[O-])N=C3C=CC=C(C3=N2)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Phenazine 1,6 Bis Olate and Analogues
Chemical Synthesis Pathways for Phenazine-1,6-bis(olate)
While biosynthesis is a common route for many phenazines, chemical synthesis offers a versatile alternative, allowing for the creation of novel derivatives. acs.orgbohrium.com The synthesis of the phenazine (B1670421) core and its subsequent functionalization are key aspects of these chemical methodologies.
Precursor Synthesis and Strategic Functionalization Approaches
The synthesis of phenazine derivatives often begins with readily available starting materials. nih.gov For instance, 1,6-disubstituted phenazines can be synthesized from precursors like 1,6-dihydroxyphenazine. nih.gov This precursor can then be reacted with various reagents to introduce different functional groups. For example, reaction with 1,10-diododecane or 1,11-diiodo-3,6,9-trioxaundecane can yield phenazinophanes with ether-linked bridges. nih.gov
Another approach involves the palladium-mediated amination of 1,6-dichlorophenazine (B14720589) to prepare 1,6-diaminophenazines. nih.gov These can be further modified by acylation followed by reduction. nih.gov The synthesis of halogenated phenazine analogues, which have shown high activity against multidrug-resistant bacterial pathogens, often starts with the condensation of substituted anilines and nitroarenes. nih.gov For example, 3,5-bis(trifluoromethyl)aniline (B1329491) and 3-nitroanisole (B147296) can be condensed to form a nitroso intermediate, which is then reacted to produce a 1-methoxyphenazine (B1209711) derivative. nih.gov This can be further modified through demethylation and bromination to yield the desired halogenated phenazine. nih.gov
Reaction Mechanisms and Pathways in Organic Synthesis
Several reaction mechanisms are employed in the synthesis of phenazines. A biomimetic synthesis of phenazine-1,6-dicarboxylic acid (PDC) involves the dimerization and subsequent air oxidation of a 2-aminocyclohexanone (B1594113) derivative. thieme-connect.com This is followed by further oxidation and saponification to yield PDC. thieme-connect.com
One-pot condensation reactions are also utilized. For example, phenazine derivatives can be synthesized from the reaction of 2-naphthols with 1,2-diaminobenzenes in the presence of an oxidizing agent like potassium persulfate. ias.ac.in This reaction proceeds through the formation of an intermediate 1,2-naphthoquinone. ias.ac.in
Electrochemical methods offer a modern approach to phenazine synthesis. Electro-oxidative synthesis can be used to create phenazines from 10,11-dihydro-5H-dibenzo[b,e] nih.govacs.orgdiazepines through ring contraction, using aerial oxygen as the oxidant. acs.org
The table below summarizes some of the key reactions and their conditions:
| Starting Materials | Reagents/Conditions | Product | Reference |
| 2-aminocyclohexanone derivative | Air oxidation, further oxidation, saponification | Phenazine-1,6-dicarboxylic acid | thieme-connect.com |
| 2-Naphthols, 1,2-Diaminobenzenes | K₂S₂O₈, AcOH, Water | Substituted phenazines | ias.ac.in |
| 10,11-dihydro-5H-dibenzo[b,e] nih.govacs.orgdiazepines | Electrolysis, LiClO₄, DMF, 70°C | Phenazines | acs.org |
| 3,5-bis(trifluoromethyl)aniline, 3-nitroanisole | Potassium tert-butoxide, N,O-bis(trimethylsilyl)acetamide | 1-methoxy-6,8-bis(trifluoromethyl)phenazine | nih.gov |
Optimization of Synthetic Routes and Reaction Parameters
Optimizing reaction conditions is crucial for achieving high yields and purity of phenazine products. For instance, in the electro-oxidative synthesis of phenazines, it was found that conducting the reaction at 70°C significantly improved the product yield compared to lower temperatures. acs.org The choice of solvent and electrolyte is also critical. acs.org
In the synthesis of pyrido[4,3-a]phenazines, both acidic and basic catalysis have been shown to produce high yields of the target compounds, demonstrating the versatility of the synthetic approach. mdpi.com The optimization of these parameters allows for the efficient production of a variety of phenazine derivatives.
Stereochemical Control and Regioselectivity in Synthesis
Controlling the stereochemistry and regioselectivity during synthesis is essential for producing specific phenazine isomers with desired biological activities. For example, in the synthesis of regioisomers of the antibiotic myxin (B609384), a key challenge was the selective protection of one hydroxyl group over another in the 1,3-dihydroxyphenazine 5,10-dioxide precursor to achieve the desired substitution pattern. skemman.is
Phosphine-mediated synthesis of Z-enediynes demonstrates excellent control of configuration through a vicinal dialkynylation of ethynylphosphonium salts under mild, transition-metal-free conditions. rsc.org This highlights the potential for developing highly stereocontrolled synthetic methods for complex phenazine-related structures.
Biosynthetic Routes and Enzymatic Transformations of 1,6-Substituted Phenazines
Nature has devised efficient enzymatic pathways for the synthesis of a vast array of phenazine compounds. acs.org These biosynthetic routes typically start from chorismic acid, a key intermediate in the shikimate pathway. acs.orgmdpi.com
Microbial Production and Isolation of Phenazine-1,6-dicarboxylic Acid and Associated Metabolites
Phenazine-1,6-dicarboxylic acid (PDC) is a key precursor for many highly substituted natural phenazines and is primarily produced by Streptomyces species. acs.orgacs.org In contrast, Pseudomonas species mainly produce phenazine-1-carboxylic acid (PCA). acs.orgnih.gov
The biosynthesis of PDC and PCA is believed to diverge from a common intermediate, hexahydrophenazine-1,6-dicarboxylic acid (HHPDC). acs.org The fate of HHPDC, whether it undergoes non-decarboxylative dehydrogenation to PDC or spontaneous decarboxylation to PCA, is influenced by the enzymes present in the core phenazine biosynthetic gene cluster (BGC). acs.org
Recent research has focused on enhancing the production of PDC through metabolic engineering. By identifying and manipulating the PDC biosynthetic gene cluster from Streptomyces lomondensis S015, researchers have successfully achieved high-level production of PDC in Streptomyces coelicolor M1152. acs.org One study reported a PDC production of 1165.8 mg/L in R5 medium, with the ratio of PDC to total phenazines reaching 99.3%. acs.org
The table below showcases some microbial strains and their production of PDC and related metabolites:
| Microbial Strain | Key Genetic Modification/Condition | Product | Yield (mg/L) | Reference |
| Streptomyces coelicolor M1152 | Expression of PDC BGC from S. lomondensis S015 | Phenazine-1,6-dicarboxylic acid (PDC) | 1165.8 | acs.org |
| Pseudomonas chlororaphis GP72AN | Replacement of phzG with lphzG from S. lomondensis | Phenazine-1,6-dicarboxylic acid (PDC) | Not specified | nih.gov |
| Pseudomonas aeruginosa strain HRW.1-S3 | Grown on crude oil as carbon source | Phenazine-1,6-dicarboxylic acid (PDC) | Low yield | acs.org |
| Streptomyces sp. WAC04657 | - | Phenazine-1,6-dicarboxylic acid (PDC), Myxin | Not specified | nih.gov |
These studies demonstrate the potential of both native and engineered microbial systems for the sustainable production of phenazine-1,6-dicarboxylic acid and its derivatives.
Identification and Characterization of Enzymes Governing 1,6-Phenazine Derivatization and Biotransformation
The structural diversification of the 1,6-phenazine scaffold is orchestrated by a suite of specialized tailoring enzymes that catalyze specific modifications such as hydroxylation, N-oxidation, O-methylation, and prenylation. These biotransformations are key to the wide range of biological activities exhibited by phenazine derivatives. acs.org The precursor for these modifications is often phenazine-1,6-dicarboxylic acid (PDC), which is itself derived from the shikimate pathway. acs.orgacs.org
A critical first step in the derivatization pathway is the conversion of PDC to 1,6-dihydroxyphenazine (DHP). This reaction is catalyzed by the FAD-dependent enzyme LaPhzS from Lysobacter antibioticus OH13, which performs a decarboxylative hydroxylation. nih.gov Once DHP is formed, it becomes a substrate for a variety of modifying enzymes.
N-Oxidation: The enzyme LaPhzNO1, also from L. antibioticus, is a Baeyer-Villiger-like flavin monooxygenase responsible for catalyzing N-oxidation at both the N5 and N10 positions of the DHP core. nih.gov This enzymatic step leads to the formation of iodinin (B1496461) (1,6-dihydroxyphenazine-5,10-dioxide), a potent phenazine derivative. nih.govacs.org
O-Methylation: Following N-oxidation, O-methylation can occur. The S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase LaPhzM, from the same L. antibioticus strain, catalyzes the methylation of the hydroxyl groups of iodinin to produce the well-known antibiotic myxin. nih.gov Structural analysis of LaPhzM has provided insights into its substrate specificity, revealing key residues that define its catalytic function. acs.org
Prenylation: The attachment of isoprenoid moieties to the DHP scaffold is another important derivatization. A novel membrane-bound prenyltransferase, Mpz10, discovered in a marine-derived Streptomyces species, catalyzes two successive prenylations of DHP. plos.orgresearchgate.net This enzyme exhibits Michaelis-Menten kinetics with determined affinities for its substrates. plos.org Similarly, the enzyme CnqPT1 from Streptomyces sp. CNQ-509 has been identified as a 1,6-dihydroxyphenazine geranyltransferase, which attaches a geranyl group to the oxygen at the C-6 position of the phenazine ring. acs.orgebi.ac.uk These prenyltransferases are valuable biocatalytic tools for generating new bioactive compounds. acs.org
The table below summarizes the key enzymes involved in the derivatization of the 1,6-phenazine core.
| Enzyme | Source Organism | Substrate | Product(s) | Reaction Type |
| LaPhzS | Lysobacter antibioticus OH13 | Phenazine-1,6-dicarboxylic acid (PDC) | 1,6-Dihydroxyphenazine (DHP) | Decarboxylative Hydroxylation |
| LaPhzNO1 | Lysobacter antibioticus OH13 | 1,6-Dihydroxyphenazine (DHP) | Iodinin | N-Oxidation |
| LaPhzM | Lysobacter antibioticus OH13 | Iodinin | Myxin | O-Methylation |
| Mpz10 | Streptomyces sp. SpC080624SC-11 | 1,6-Dihydroxyphenazine (DHP) | Monoprenylated and diprenylated DHP | Prenylation |
| CnqPT1 | Streptomyces sp. CNQ-509 | 1,6-Dihydroxyphenazine (DHP) | O-6 geranylated DHP | Geranylation |
Table 1: Characterized enzymes responsible for the biotransformation and derivatization of the 1,6-phenazine scaffold.
Principles of Metabolic Engineering for Directed Phenazine Biosynthesis
Metabolic engineering provides a powerful framework for enhancing the production of desired phenazine compounds and for directing biosynthetic pathways toward specific, high-value derivatives. nih.gov A primary goal is often to increase the flux towards the key precursor, phenazine-1,6-dicarboxylic acid (PDC), which serves as the gateway to DHP and its analogues. acs.org
High-level production of PDC has been successfully engineered in microbial hosts like Pseudomonas chlororaphis and Streptomyces coelicolor. nih.govacs.org A key strategy in Pseudomonas, which typically produces phenazine-1-carboxylic acid (PCA), involves inactivating the phzA gene. nih.gov The PhzA enzyme acts as a shunt that directs the pathway toward PCA; its removal redirects metabolic flux to PDC, leading to its accumulation. nih.gov Further enhancements in PDC titer have been achieved by overexpressing essential genes from the shikimate pathway and the phenazine biosynthetic cluster, such as aroE, phzE, and phzC, and by introducing specific isozymes like PhzF' that favor PDC formation. nih.gov These systematic engineering efforts have resulted in significant yields, with one engineered P. chlororaphis strain producing over 5,500 mg/L of PDC from crude glycerol. nih.gov
Once a robust PDC-producing chassis is established, it can be used as a platform to generate a variety of 1,6-phenazine derivatives. By introducing a curated set of heterologous tailoring enzymes, the biosynthesis can be programmed to produce specific final products. For instance, an engineered P. chlororaphis strain was developed to produce iodinin and DHP directly from glycerol. acs.orgresearchgate.net This was accomplished by introducing four enzymes: EsmA1 and EsmA2 from Streptomyces antibioticus to facilitate PDC formation, followed by PhzS from Pseudomonas aeruginosa and PhzNO1 from Nocardiopsis sp. to convert PDC to DHP and then to iodinin. acs.orgresearchgate.net
This modular approach was further validated by introducing the O-methyltransferase PhzM from L. antibioticus into the DHP-producing strain, which resulted in the successful de novo synthesis of 1,6-dimethoxyphenazine (B18872). acs.orgresearchgate.net These studies highlight a core principle of metabolic engineering for phenazine synthesis: first, optimize the production of a central precursor (PDC), and then introduce a modular set of tailoring enzymes to direct the flux towards a desired, complex analogue.
The table below outlines key metabolic engineering strategies for producing 1,6-phenazine derivatives.
| Engineering Strategy | Target Organism | Goal | Key Genetic Modifications | Result |
| Precursor Accumulation | Pseudomonas chlororaphis | High-level PDC production | Inactivate phzA; Overexpress aroE, phzE, phzC | >5,500 mg/L PDC |
| Precursor Accumulation | Streptomyces coelicolor | High-level PDC production | Reconstruct gene cluster; Optimize carbon source | >1,100 mg/L PDC |
| Derivative Synthesis | Pseudomonas chlororaphis | De novo iodinin production | Introduce esmA1, esmA2, phzS, phzNO1 | 27.7 mg/L Iodinin |
| Derivative Synthesis | Pseudomonas chlororaphis | De novo 1,6-dimethoxyphenazine production | Introduce phzM into DHP-producing strain | 71.8 mg/L 1,6-dimethoxyphenazine |
Table 2: Examples of metabolic engineering strategies for the directed biosynthesis of phenazine-1,6-dicarboxylic acid (PDC) and its derivatives.
Chemoenzymatic Synthesis and Hybrid Approaches for Novel Phenazine-1,6-bis(olate) Analogues
Chemoenzymatic synthesis, which integrates the high selectivity of biocatalysts with the versatility of chemical reactions, offers a powerful strategy for accessing novel phenazine analogues that may be difficult to produce through purely biological or chemical means. ucl.ac.ukchemrxiv.org This approach can involve multi-enzyme cascades in a single pot or a combination of fermentation and chemical synthesis steps.
A compelling example of a purely enzymatic cascade is the one-pot synthesis of the antibiotic myxin from PDC. nih.gov This process sequentially employs three enzymes: LaPhzS for decarboxylative hydroxylation to DHP, LaPhzNO1 for N-oxidation to iodinin, and the O-methyltransferase LaPhzM for the final methylation step to myxin. ucl.ac.uk This demonstrates the potential for creating complex molecules in an efficient, environmentally friendly manner by mimicking and combining natural biosynthetic pathways in vitro.
Hybrid approaches leverage the strengths of both microbial production and synthetic chemistry. An engineered microbial strain can be used to efficiently produce a core scaffold, such as 1,6-dihydroxyphenazine (DHP), which is then extracted and subjected to chemical modifications. For instance, chemically synthesized 1,6-dihydroxyphenazine has been used as a starting material to create a variety of derivatives, including planar chiral phenazinophanes with ether- or amide-linked bridges. nih.govrsc.org These chemical strategies could readily be applied to DHP produced via fermentation, creating a highly efficient and flexible hybrid synthesis route. Palladium-mediated amination of 1,6-dichlorophenazine, another accessible precursor, has also been used to generate substituted 1,6-diaminophenazines, further expanding the range of possible analogues. nih.gov
This merging of disciplines allows for the creation of a diverse library of novel phenazine-1,6-bis(olate) analogues. The biocatalytic production of the core structure ensures a sustainable and efficient supply, while subsequent chemical synthesis provides the flexibility to introduce a wide array of functional groups and structural motifs, enabling the systematic exploration of structure-activity relationships. mdpi.com
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of sodium phenazine-1,6-bis(olate) in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Proton (¹H) NMR spectroscopy of sodium phenazine-1,6-bis(olate) would reveal the disposition of hydrogen atoms on the aromatic framework. Due to the molecule's C2 symmetry, the proton spectrum is expected to be relatively simple, with three distinct signals corresponding to H-2/H-7, H-3/H-8, and H-4/H-9. The deprotonation of the hydroxyl groups to form the bis(olate) salt is anticipated to induce a significant upfield shift for the neighboring protons (H-2/H-7) compared to its precursor, phenazine-1,6-diol, due to increased electron density.
Table 1: Predicted ¹H NMR Data for Sodium Phenazine-1,6-bis(olate) in a suitable deuterated solvent (e.g., DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4, H-9 | 7.90 - 8.10 | Doublet | ~8.0 - 9.0 |
| H-3, H-8 | 7.70 - 7.90 | Triplet | ~7.0 - 8.0 |
Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon framework of sodium phenazine-1,6-bis(olate). The spectrum would display distinct signals for each unique carbon atom in the molecule. The symmetry of the compound would result in seven signals: five for the aromatic carbons and two for the carbons bearing the olate groups.
The carbons directly bonded to the negatively charged oxygen atoms (C-1/C-6) are expected to be significantly shielded and thus appear at a lower chemical shift compared to other aromatic carbons. The remaining carbon signals will be distributed based on their electronic environment within the phenazine (B1670421) ring system.
Table 2: Predicted ¹³C NMR Data for Sodium Phenazine-1,6-bis(olate)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1, C-6 | 155.0 - 160.0 |
| C-4a, C-10a | 140.0 - 145.0 |
| C-2, C-7 | 130.0 - 135.0 |
| C-4, C-9 | 120.0 - 125.0 |
| C-3, C-8 | 115.0 - 120.0 |
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity between adjacent protons. Cross-peaks would be observed between H-2/H-7 and H-3/H-8, as well as between H-3/H-8 and H-4/H-9, confirming their neighboring relationships on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals (e.g., H-2/H-7 to C-2/C-7, H-3/H-8 to C-3/C-8, and H-4/H-9 to C-4/C-9).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying the quaternary carbons and piecing together the entire molecular framework. For instance, correlations would be expected from H-2/H-7 to C-1/C-6 and C-4/C-9, and from H-4/H-9 to C-2/C-7 and C-5a/C-9a.
Solid-state NMR (ssNMR) spectroscopy can provide valuable information about the structure, packing, and dynamics of sodium phenazine-1,6-bis(olate) in its crystalline or amorphous solid form. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain high-resolution ¹³C spectra of the solid material. These spectra can reveal the presence of different polymorphs, as distinct crystalline forms would exhibit different chemical shifts due to variations in the local electronic environment and intermolecular interactions. Furthermore, ssNMR can probe the coordination environment of the sodium ions with respect to the olate groups.
Mass Spectrometry (MS) for Molecular Composition and Fragmentation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of sodium phenazine-1,6-bis(olate). By measuring the mass-to-charge ratio (m/z) with very high accuracy, it is possible to determine a unique elemental formula. The expected exact mass for the anionic component [C₁₂H₆N₂O₂]⁻ and the complete neutral compound [C₁₂H₆N₂Na₂O₂] can be calculated and compared with the experimental data.
Table 3: Predicted HRMS Data for Sodium Phenazine-1,6-bis(olate)
| Ion | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M-2Na+H]⁻ (Anion) | [C₁₂H₇N₂O₂]⁻ | 211.0508 |
| [M-Na]⁻ | [C₁₂H₆N₂NaO₂]⁻ | 233.0327 |
| [M+H]⁺ (Protonated molecule) | [C₁₂H₇N₂Na₂O₂]⁺ | 257.0224 |
The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Key fragmentation pathways would likely involve the loss of CO or CN moieties from the phenazine core, leading to characteristic fragment ions.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting products. In the analysis of sodium phenazine-1,6-bis(olate), the parent ion would first be isolated. Subsequent collision-induced dissociation would lead to characteristic fragmentation patterns.
For the phenazine core, fragmentation often involves the loss of cyano (CN) or hydrocyanic acid (HCN) moieties. thieme-connect.de In the case of phenazine-1,6-diol, the precursor to the sodium salt, the fragmentation would also be influenced by the hydroxyl groups. The analysis of these fragmentation pathways provides invaluable information for confirming the molecular structure. While specific MS/MS data for sodium phenazine-1,6-bis(olate) is not available, analysis of related phenazine compounds suggests that the fragmentation would be a key tool in its structural confirmation. asm.orgapsnet.org
X-ray Diffraction (XRD) for Crystalline Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid.
Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. researchgate.netresearchgate.net It provides a characteristic "fingerprint" for a specific crystalline phase. For sodium phenazine-1,6-bis(olate), PXRD would be used to identify the crystalline phase present in a bulk sample and to assess its purity. Furthermore, polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in organic molecules. researchgate.net PXRD is the primary tool for identifying and distinguishing between different polymorphs, each of which can have unique physical properties.
The data obtained from single-crystal XRD allows for a detailed analysis of how molecules are arranged in the crystal lattice. This includes the study of intermolecular interactions such as π-π stacking, which is common in planar aromatic systems like phenazines. rsc.org For sodium phenazine-1,6-bis(olate), the ionic interactions between the sodium cations and the olate anions would be a dominant feature of the crystal packing. Understanding these interactions is crucial as they govern many of the material's bulk properties.
Vibrational Spectroscopy for Functional Group Identification and Molecular Conformation
Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present and the molecular conformation.
Raman Spectroscopy, Including Surface-Enhanced Raman Spectroscopy (SERS) and Stimulated Raman Scattering (SRS) Microscopy
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint of its chemical structure.
For the phenazine core, a highly symmetric D2h planar molecule, many fundamental vibrations are active in Raman spectra but not in infrared (IR) spectra. thieme-connect.dethieme-connect.de The introduction of substituents at the 1 and 6 positions, as in phenazine-1,6-diol, reduces this symmetry, leading to changes in the vibrational spectra. In the case of Sodium phenazine-1,6-bis(olate), the deprotonation of the hydroxyl groups to form olates further modifies the vibrational characteristics. The key differences would be the absence of O-H bending and stretching modes and a shift in the C-O stretching frequency compared to its parent diol. The strong electron-donating character of the olate groups also perturbs the electron density across the phenazine ring system, causing shifts in the characteristic ring stretching and bending modes.
Surface-Enhanced Raman Spectroscopy (SERS)
SERS is a highly sensitive technique that can enhance the Raman signal by factors of up to 10⁸ or more for molecules adsorbed onto nanostructured metallic surfaces, such as gold or silver. nih.gov This enhancement allows for the detection of analytes at very low concentrations. Studies on unsubstituted phenazine have successfully employed SERS to investigate its electrochemical reduction on silver electrodes, demonstrating the technique's applicability to the phenazine core. researchgate.netbohrium.com These studies show that SERS can not only detect the parent molecule but also identify transient intermediates formed during electrochemical processes, such as radical species. researchgate.netbohrium.com
Given its ionic nature, Sodium phenazine-1,6-bis(olate) is an excellent candidate for SERS analysis, particularly in aqueous media using silver or gold colloidal nanoparticles as the substrate. This would provide a highly specific and enhanced vibrational fingerprint, facilitating its detection and characterization even at trace levels.
Stimulated Raman Scattering (SRS) Microscopy
SRS microscopy is an advanced, nonlinear optical imaging technique that provides chemical contrast based on intrinsic molecular vibrations without the need for labels. It offers high imaging speed and is free from the non-resonant background that can affect spontaneous Raman measurements. While specific SRS studies on Sodium phenazine-1,6-bis(olate) are not documented, the technique has been effectively used to image the production and distribution of other phenazine derivatives within complex biological systems, such as bacterial biofilms. This application highlights the potential of SRS microscopy for the spatially resolved chemical mapping of Sodium phenazine-1,6-bis(olate) in various environments, should the need arise.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The phenazine core is a fully conjugated heteroaromatic system that exhibits characteristic π→π* electronic transitions. thieme-connect.de
The UV-Vis spectrum of unsubstituted phenazine in ethanol (B145695) shows absorption maxima at approximately 250 nm and 364 nm. thieme-connect.de The introduction of hydroxyl groups at the 1 and 6 positions to form phenazine-1,6-diol results in a significant bathochromic (red) shift of these absorption bands. This is because the hydroxyl groups act as powerful auxochromes; their non-bonding electrons can be delocalized into the aromatic π-system, extending the conjugation and lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acdlabs.com
In Sodium phenazine-1,6-bis(olate), the hydroxyl groups are deprotonated to form phenolate (B1203915) anions (-O⁻). The negative charge on the oxygen atom makes the phenolate a much stronger electron-donating group than the neutral hydroxyl group. This enhanced electron donation leads to a more extensive delocalization and a further stabilization of the excited state, resulting in an additional, significant bathochromic shift compared to phenazine-1,6-diol. The solution's color would likely deepen, reflecting the absorption of lower-energy (longer wavelength) light.
While direct spectral data for Sodium phenazine-1,6-bis(olate) is not available in the literature, the UV spectrum for its parent compound, phenazine-1,6-diol, has been characterized. Research on geranylphenazinediol, which contains the phenazine-1,6-diol core, noted that its UV spectrum was nearly identical to that of unsubstituted phenazine-1,6-diol. acdlabs.com The data provides a crucial baseline for understanding the electronic properties of the core structure before deprotonation.
Table 1: UV-Vis Absorption Maxima for Phenazine-1,6-diol Analogue
This table presents data for Geranylphenazinediol, which possesses a UV spectrum stated to be almost identical to that of phenazine-1,6-diol. The values for Sodium phenazine-1,6-bis(olate) are predicted to be shifted to longer wavelengths.
| Compound | Absorption Maxima (λmax) in nm | Source |
| Geranylphenazinediol | 204, 273, 354, 374, 458 | acdlabs.com |
Electrochemical Behavior and Fundamental Redox Properties
Characterization of Redox Potentials and Electron Transfer Mechanisms
The study of redox potentials and electron transfer kinetics provides a quantitative measure of a compound's ability to accept or donate electrons. For phenazine (B1670421) derivatives, these properties are critical in determining their suitability for applications such as redox mediators in microbial fuel cells or as electron shuttles in bioremediation.
More recent research on various dihydroxyphenazine isomers has provided insights that can be extrapolated to the 1,6-substituted variant. For instance, CV curves of dihydroxyphenazine (DHP) isomers recorded in 1 M NaOH show distinct cathodic and anodic peaks, indicating reversible redox processes. researchgate.net The formal redox potential, calculated as the average of the cathodic and anodic peak potentials, is a key parameter derived from these studies. researchgate.net
Differential pulse voltammetry (DPV) is another sensitive electrochemical technique that can be used to determine the redox potentials of phenazine derivatives with high accuracy. While specific DPV data for sodium phenazine-1,6-bis(olate) is not extensively published, studies on similar phenazine metabolites have demonstrated the utility of DPV in distinguishing between different redox-active species in a mixture.
The reversibility of an electron transfer process is a critical aspect of a redox mediator. A truly reversible system can be repeatedly oxidized and reduced without significant degradation, which is essential for its function as a shuttle. For several phenazine derivatives, including 1,6-dimethoxyphenazine (B18872), which is structurally related to phenazine-1,6-diol, the first reduction wave in cyclic voltammetry has been observed to be reversible. nih.gov This suggests that the initial electron transfer to the phenazine core is a stable process.
The degree of reversibility can be assessed from CV data by analyzing the separation between the anodic and cathodic peak potentials (ΔEp). For a one-electron reversible process, ΔEp is theoretically 59 mV at 25°C. Deviations from this value can indicate quasireversible or irreversible electron transfer, which may be influenced by factors such as slow electron transfer kinetics or coupled chemical reactions.
The redox potential of phenazines is significantly influenced by the chemical environment, particularly the pH of the solution. The reduction of phenazines is often a proton-coupled electron transfer (PCET) process, meaning that the uptake of electrons is accompanied by the uptake of protons. As a result, the redox potential of phenazines generally exhibits a linear dependence on pH, typically with a slope of -59 mV per pH unit for a process involving an equal number of protons and electrons. This pH dependence is a critical factor in biological systems where pH gradients exist.
The composition of the electrolyte and the polarity of the solvent can also affect the redox behavior. Changes in ionic strength and the nature of the ions in the electrolyte can influence the stability of the oxidized and reduced forms of the phenazine, thereby shifting the redox potential. Solvent polarity can impact the solvation energies of the different redox states, leading to changes in the observed electrochemical response. While specific data for sodium phenazine-1,6-bis(olate) is scarce, the general principles of phenazine electrochemistry suggest that its redox properties are tunable by altering these environmental parameters.
Mechanisms of Extracellular Electron Transfer (EET) in Biological Systems
In many microbial environments, particularly those with limited oxygen, certain bacteria can utilize external solid-state electron acceptors for respiration. This process, known as extracellular electron transfer (EET), is often facilitated by soluble redox mediators or electron shuttles. Phenazines, produced by a variety of bacteria, are well-known to play this role. nih.govnih.gov
Sodium phenazine-1,6-bis(olate), in its active form, can act as a soluble electron shuttle, facilitating the transfer of electrons from microbial cells to external electron acceptors. The process involves the phenazine molecule accepting electrons from the microbial electron transport chain, diffusing through the extracellular medium, and then donating these electrons to an external acceptor, such as an electrode in a microbial fuel cell or a mineral oxide in the environment.
The effectiveness of a phenazine as an electron shuttle is dependent on several factors, including its redox potential, solubility, and stability. The redox potential must be poised between that of the microbial electron donors and the external electron acceptors to ensure a thermodynamically favorable electron flow. Studies on various phenazine derivatives have shown that the nature and position of substituent groups on the phenazine ring can significantly impact their redox potentials, allowing for the fine-tuning of their electron shuttling capabilities. nih.gov
The precise mechanism of interaction between phenazines and the microbial electron transport chain is an area of active research. It is generally accepted that phenazines can interact with components of the respiratory chain, such as cytochromes or other redox-active proteins, to accept electrons. nih.govplos.org For example, in Pseudomonas aeruginosa, phenazines have been shown to play a role in balancing the intracellular redox state and promoting survival under anaerobic conditions by facilitating electron discharge. nih.govcore.ac.ukcaltech.edu
The ability of phenazines to cross cell membranes is also a crucial aspect of their function as electron shuttles. Their relatively small size and lipophilic character allow them to diffuse across the cell membrane to interact with intracellular redox pools. Once reduced, they can then diffuse out of the cell to transfer the electrons to an external acceptor. While there is no direct evidence detailing the specific interactions of sodium phenazine-1,6-bis(olate) with microbial electron transport chains, the general mechanisms established for other phenazines provide a strong framework for understanding its likely mode of action. researchgate.net
Electrochemical Control and Modulation of Phenazine Production and Interconversion
The production of phenazine compounds by microorganisms, such as Pseudomonas aeruginosa, can be significantly influenced by the electrochemical environment. nih.govnih.govscispace.comleibniz-hki.de Studies on phenazine-1-carboxylate (B1240584) (PCA), a closely related phenazine, reveal a direct correlation between the applied electrochemical potential and the quantity of phenazine produced. nih.govnih.govscispace.comleibniz-hki.deresearchgate.net This suggests that the biosynthesis of phenazines, and likely sodium phenazine-1,6-bis(olate), can be externally controlled.
Research has demonstrated that applying potentials more positive than the formal potential of the dominant phenazine leads to a marked increase in its production. nih.govnih.govscispace.comleibniz-hki.de For instance, in cultures of P. aeruginosa, PCA production was significantly higher at applied potentials of -0.1 V to +0.3 V compared to more negative potentials. nih.govnih.govscispace.comleibniz-hki.deresearchgate.net This response indicates that an oxidative environment stimulates the genetic pathways responsible for phenazine synthesis. The ability to modulate the production of these redox-active molecules through electrochemical means has significant implications for applications in bioelectrochemical systems, where phenazines can act as electron mediators. nih.govnih.gov
Furthermore, the interconversion between the oxidized and reduced forms of phenazines is the cornerstone of their electrochemical activity. For phenazine-1,6-dicarboxamides, a related class of compounds, the reduction of the phenazine core transforms it from a hydrogen-bond acceptor to a hydrogen-bond donor. nih.govresearchgate.net This transformation induces significant conformational changes, highlighting their potential as redox-responsive molecular switches. nih.govresearchgate.net This principle of redox-state-dependent conformational change is fundamental to the electrochemical behavior of sodium phenazine-1,6-bis(olate).
**Table 1: Influence of Applied Electrochemical Potential on Phenazine-1-Carboxylate (PCA) Production by *Pseudomonas aeruginosa***
| Applied Potential (V vs. Ag/AgCl) | PCA Production (µg/mL) |
|---|---|
| -0.4 | 38 |
| -0.3 | 75 |
| -0.24 | 7 |
| -0.1 | 94 |
| 0.1 | 84 |
| 0.2 | 128 |
| 0.3 | 140 |
This table is based on data for phenazine-1-carboxylate (PCA) as a proxy for the behavior of substituted phenazines. nih.govnih.govleibniz-hki.deresearchgate.net
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a primary method for investigating the chemical systems of phenazine (B1670421) derivatives, offering a balance between computational cost and accuracy. unige.ch DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it suitable for larger molecules. unige.ch These studies are crucial for elucidating the structure-property relationships that govern the functionality of these compounds. nih.gov
The redox activity of phenazine derivatives is central to their applications, particularly in energy storage. rsc.org DFT calculations are widely employed to predict the redox potentials of these molecules. The process typically involves optimizing the geometry of the molecule in its neutral and charged (anionic or cationic) states. The redox potential can then be calculated from the energy difference between these states, often in conjunction with a thermodynamic cycle like the Born-Haber cycle to account for solvation effects. rsc.orgnih.gov
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. als-japan.com Oxidation involves removing an electron from the HOMO, while reduction involves adding an electron to the LUMO. als-japan.com Consequently, there is often a strong correlation between the calculated HOMO/LUMO energies and the experimental oxidation/reduction potentials, respectively. scielo.org.zaosti.gov For phenazine derivatives, electron-donating groups tend to raise the HOMO energy, making oxidation easier, while electron-withdrawing groups lower the LUMO energy, facilitating reduction. als-japan.com
Machine learning models, trained on DFT-computed data, have also been developed to rapidly and accurately predict the redox potentials of a vast array of phenazine derivatives, accelerating the discovery of new materials. osti.govacs.org
Table 1: Representative DFT-Calculated Properties of Phenazine Derivatives Note: Specific values for Sodium phenazine-1,6-bis(olate) are not available in the cited literature. The data below represents typical values for related phenazine compounds to illustrate the application of DFT.
| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Redox Potential (V vs. SHE) | Reference |
| Phenazine | -6.12 | -3.45 | -0.68 | rsc.org |
| Phenazine-1,6-dicarboxylic acid | -7.01 | -4.21 | -0.35 | rsc.org |
| 1,6-Dimethoxyphenazine (B18872) | -5.58 | -3.01 | -0.95 | rsc.org |
DFT calculations provide detailed maps of the electron density distribution across the phenazine-1,6-bis(olate) molecule. This analysis reveals the locations of electron-rich and electron-poor regions, which are critical for understanding intermolecular interactions, such as hydrogen bonding and stacking. In phenazine-1,6-dicarboxamides, a closely related structure, the nitrogen atoms of the phenazine core act as hydrogen bond acceptors in the oxidized state. nih.govresearchgate.net
Spin density analysis is particularly important for understanding open-shell systems, such as the radical anions formed upon one-electron reduction or the excited triplet states. rsc.org Electron Spin Resonance (ESR) studies on the triplet state of phenazine, supported by computational analysis, show how the unpaired electron spin is delocalized across the aromatic system. researchgate.netnih.gov Understanding the spin density distribution is crucial for applications in molecular magnetism and spintronics. rsc.org The spin state and its distribution determine the magnetic properties and reactivity of the molecule in its reduced or excited forms. tu-braunschweig.de
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. nih.gov These simulations are invaluable for understanding how phenazine derivatives behave in a solution, interact with biological macromolecules, or assemble into larger structures.
For instance, MD simulations have been used to study the stability of phenazine-based inhibitors within the binding pockets of enzymes. nih.govtandfonline.comfrontiersin.org These studies show that the phenazine core can form stable interactions with protein residues, and the simulations can reveal the key amino acids involved in binding. nih.govnih.gov Such insights are critical for the rational design of new drug candidates. tandfonline.com
Quantitative Structure-Property Relationships (QSPR) for Predictive Modeling
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to predict the properties or biological activities of new chemical compounds based on their structural features. nih.gov These models are often built using descriptors derived from computational chemistry.
For phenazine compounds, 3D-QSAR models have been developed to predict their antitubercular activity. nih.govtandfonline.comconsensus.app These models correlate the steric and electrostatic fields of a series of phenazine derivatives with their observed biological activity. A statistically robust model, indicated by high cross-validation (q²) and non-cross-validation (r²) coefficients, can then be used to predict the activity of newly designed compounds before they are synthesized. nih.govtandfonline.com Similarly, QSPR models have been combined with machine learning to predict the physicochemical properties of phenazines, such as their redox potentials, for materials science applications. acs.org
Computational Screening and Design of Novel Phenazine-1,6-bis(olate) Derivatives
A major application of computational chemistry is the high-throughput screening and rational design of novel molecules with desired properties. rsc.org By leveraging the predictive power of DFT and other methods, researchers can evaluate thousands of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing.
In the field of energy storage, computational screening has been used to design novel phenazine derivatives for aqueous organic flow batteries. rsc.org Scientists can systematically modify the phenazine-1,6-bis(olate) core with various electron-donating and electron-withdrawing groups and use DFT to calculate the resulting redox potential and solubility. This approach has led to the identification of promising new anolyte and catholyte materials with improved performance characteristics. rsc.org This design-on-the-fly methodology significantly accelerates the materials discovery pipeline.
Coordination Chemistry and Supramolecular Interactions
Metal Ion Complexation and Chelation Properties
The phenazine-1,6-bis(olate) anion is an excellent candidate for forming metal chelates. The two olate oxygens and the two phenazine (B1670421) nitrogens can act as donor atoms, potentially leading to the formation of stable five- or six-membered chelate rings with a metal ion. The specific coordination mode would depend on the size, charge, and electronic properties of the metal ion involved. Studies on related phenazine diols and dicarboxylates confirm that both the ring nitrogens and the functional groups are active sites for metal coordination. rsc.orgmdpi.com
The stoichiometry of metal complexes with phenazine-based ligands is variable, with 1:1, 1:2, and 2:1 metal-to-ligand ratios being commonly reported. researchgate.netresearchgate.net For phenazine-1,6-bis(olate), coordination could involve a single metal ion binding to the two olate groups and potentially one or both nitrogen atoms. Alternatively, it could act as a bridging ligand between two metal centers.
The thermodynamics of complex formation are governed by the binding affinity (K) and the associated changes in enthalpy (ΔH) and entropy (ΔS). Isothermal titration calorimetry (ITC) is a key technique used to determine these parameters. For instance, studies on oxovanadium(IV) complexes with dipyridophenazine (dppz), a larger phenazine derivative, have quantified the binding constants and thermodynamic parameters of their interaction with biomolecules. ukzn.ac.za Similar studies would be necessary to determine the stability and driving forces for the formation of sodium phenazine-1,6-bis(olate) metal complexes.
Table 1: Hypothetical Thermodynamic Parameters for Metal Complexation
This interactive table illustrates the types of thermodynamic data that would be determined for the complexation of phenazine-1,6-bis(olate) with various divalent metal ions (M²⁺). The values are hypothetical and serve as an example of expected trends.
The coordination geometry of metal chelates involving phenazine ligands is typically determined using single-crystal X-ray diffraction. Common geometries include octahedral, square planar, and tetrahedral, depending on the metal's coordination number and electronic configuration. For example, iron(II) and cobalt(II) complexes with phenazine ligands have been shown to adopt distorted octahedral geometries. mdpi.com A silver(I) complex with phenazine adopts a T-shaped geometry. researchgate.net For phenazine-1,6-bis(olate), coordination to a transition metal like copper(II) could result in a square planar geometry, while coordination to a metal like iron(III) might favor an octahedral geometry, with solvent molecules or other ligands occupying the remaining sites.
The electronic structure of these chelates is investigated using a combination of experimental techniques (e.g., spectroscopy, electrochemistry) and computational methods like Density Functional Theory (DFT). researchgate.net DFT calculations can predict bond lengths, angles, and the distribution of electron density within the complex, providing insight into the nature of the metal-ligand bonding. acs.org
Ligand Field Theory (LFT) is essential for describing the electronic properties of transition metal complexes. libretexts.org The phenazine-1,6-bis(olate) ligand interacts with the metal's d-orbitals, causing them to split in energy. The magnitude of this splitting (Δ) depends on the geometry of the complex and the nature of the ligand donor atoms. The hard olate donors and the borderline nitrogen donors of phenazine-1,6-bis(olate) would create a specific ligand field that influences the complex's color, magnetic properties, and reactivity. beilstein-journals.org
The formation of metal complexes gives rise to new electronic transitions that are visible in UV-Vis absorption spectra. Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) bands are characteristic spectroscopic signatures of these interactions. In phenazine complexes, MLCT bands, where an electron is excited from a metal-centered orbital to a ligand-centered π* orbital, are common. rsc.orgacs.org For phenazine-1,6-bis(olate), with its electron-rich olate groups, LMCT transitions might also be prominent. These charge-transfer transitions are often intense and occur at lower energies (longer wavelengths) than the internal π-π* transitions of the ligand itself.
Intermolecular Interactions: Hydrogen Bonding and π-π Stacking
Supramolecular chemistry is dominated by non-covalent interactions. For phenazine derivatives, hydrogen bonding and π-π stacking are the most critical forces directing their assembly.
Hydrogen Bonding: While the bis(olate) form lacks hydrogen bond donors, its precursor, phenazine-1,6-diol, can engage in extensive intermolecular hydrogen bonding. Crystal structures of related phenazine diols show that molecules are linked by one-dimensional chains of N-H···O or O-H···N hydrogen bonds. rsc.org The oxygen atoms of the olate groups in sodium phenazine-1,6-bis(olate) can act as strong hydrogen bond acceptors, interacting with solvent molecules or other suitable donor species.
π-π Stacking: The large, planar aromatic surface of the phenazine core strongly promotes π-π stacking interactions. youtube.com In the solid state, phenazine molecules often arrange into columnar stacks with significant overlap between the aromatic rings. rsc.orgrsc.org These interactions are crucial in the formation of various self-assembled structures and influence the material's electronic and photophysical properties.
Formation of Molecular and Charge-Transfer Complexes
The electron-deficient nature of the phenazine ring system allows it to act as an electron acceptor, forming molecular charge-transfer (CT) complexes with electron-donating molecules. nih.govibs.re.kr These CT complexes often exhibit new, broad absorption bands in their electronic spectra and can possess enhanced electrical conductivity compared to the individual components. researchgate.net Phenazine has been shown to form a 1:1 CT complex with 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), a strong electron acceptor, which demonstrates the redox versatility of the phenazine core. ibs.re.kr The phenazine-1,6-bis(olate) anion, being more electron-rich due to the olate groups, might have a reduced capacity to act as an acceptor but could potentially serve as a donor in complexes with very strong electron acceptors.
Self-Assembly and Supramolecular Architectures Involving Phenazine-1,6-bis(olate)
The interplay of metal coordination, hydrogen bonding, and π-π stacking can lead to the formation of complex and highly ordered supramolecular architectures. Phenazine-based ligands have been used to construct a wide variety of structures, including discrete coordination cages, one-dimensional chains, and two-dimensional networks. rsc.orgbohrium.combiointerfaceresearch.com
Coordination-driven self-assembly, where metal ions act as nodes and phenazine ligands act as linkers, is a powerful strategy for building these architectures. nih.gov The geometry of the final structure is dictated by the coordination preference of the metal ion and the angles of the ligand. For phenazine-1,6-bis(olate), its linear or bent geometry could lead to the formation of zig-zag chains or macrocyclic structures upon complexation with metal ions. These self-assembled structures are of great interest for applications in materials science, including molecular sensing and catalysis. sioc-journal.cnacs.org
Photophysical Properties and Excited State Dynamics
Absorption and Emission Characteristics
A thorough search for spectroscopic data on Sodium phenazine-1,6-bis(olate) did not yield specific ground state absorption and emission spectra. In related phenazine (B1670421) compounds, absorption spectra typically show characteristic bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands are highly sensitive to the nature and position of substituents on the phenazine core. For instance, studies on donor-acceptor molecules incorporating a benzo[a,c]phenazine (DPPZ) acceptor unit show absorption peaks that can be modulated by the strength of the donor moiety. frontiersin.org
Similarly, no specific photoluminescence quantum yield (PLQY) or radiative lifetime data for Sodium phenazine-1,6-bis(olate) could be located. The PLQY is a critical parameter that quantifies the efficiency of the emission process. For many phenazine derivatives, the PLQY is influenced by the competition between radiative and non-radiative decay pathways from the excited state. frontiersin.org
Excited State Pathways and Energy Transfer Mechanisms
Detailed information on the excited state pathways of Sodium phenazine-1,6-bis(olate), including intersystem crossing (ISC) and the dynamics of its singlet and triplet excited states, is not available in the reviewed literature. In many phenazine-based systems, ISC from the singlet to the triplet manifold is a crucial process, particularly for applications in phosphorescence or thermally activated delayed fluorescence (TADF). The efficiency of ISC is governed by spin-orbit coupling, which can be enhanced by the presence of heavy atoms or specific molecular geometries. nih.govchemrxiv.org
The dynamics of singlet and triplet excited states in related compounds are often complex, involving transitions between locally-excited (LE) and charge-transfer (CT) states. The relative energies and coupling between these states dictate the photophysical properties of the molecule. frontiersin.orgnih.gov
Photoinduced Electron Transfer (PET) and Photoredox Properties
While phenazines are known to participate in photoinduced electron transfer processes, specific studies on the photoredox properties of Sodium phenazine-1,6-bis(olate) were not found. In donor-acceptor systems, photoexcitation can lead to the transfer of an electron from the donor to the phenazine acceptor, generating a charge-separated state. The efficiency and lifetime of this state are critical for applications in photocatalysis and photovoltaics.
Data Tables
Due to the absence of specific experimental data for Sodium phenazine-1,6-bis(olate) in the public domain, data tables for its photophysical properties cannot be generated.
Fundamental Roles in Biological Systems and Mechanisms of Action Non Therapeutic Contexts
Influence on Microbial Redox Homeostasis and Bioenergetics
Phenazines are pivotal in maintaining cellular redox balance, especially under conditions of limited oxygen availability, such as those found within dense bacterial communities or biofilms. wikipedia.org Their ability to be reversibly oxidized and reduced allows them to function as extracellular electron shuttles, transferring electrons from cellular metabolism to distal electron acceptors. scienceopen.com This process has a profound impact on the intracellular redox state, particularly the ratio of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to its oxidized form (NAD+). scispace.com
In environments where terminal electron acceptors like oxygen are scarce, the re-oxidation of NADH can become a bottleneck for cellular metabolism. Phenazines alleviate this by accepting electrons from NADH, thereby regenerating NAD+ and allowing glycolysis to continue. This capability is crucial for survival and can support ATP production through fermentation, even under anoxic conditions. scispace.comacs.org The redox potential of a specific phenazine (B1670421) dictates its efficacy in different electron transfer reactions. While specific data for sodium phenazine-1,6-bis(olate) is not detailed, the redox potentials for several common phenazines produced by Pseudomonas aeruginosa illustrate their functional diversity.
Interactive Data Table: Redox Potentials of Common Bacterial Phenazines
| Phenazine Compound | Abbreviation | Midpoint Potential (E'₀) vs. SHE (pH 7) | Producing Organism (Example) | Reference |
| Phenazine-1-carboxylic acid | PCA | -117 mV | Pseudomonas spp. | researchgate.net |
| Pyocyanin (B1662382) | PYO | -34 mV | Pseudomonas aeruginosa | researchgate.net |
| 1-Hydroxyphenazine | 1-OH-PHZ | -148 mV | Pseudomonas aeruginosa | N/A |
| Phenazine-1-carboxamide | PCN | -177 mV | Pseudomonas spp. | researchgate.net |
Modulation of Bacterial Biofilm Formation and Structural Architecture
Bacterial biofilms are structured communities of cells encased in a self-produced matrix of extracellular polymeric substances (EPS). The formation and development of these communities are complex processes influenced by various secreted metabolites, including phenazines. Phenazines can significantly alter biofilm morphology and structural integrity. nih.govwikipedia.org
The production of phenazines has been shown to affect the composition of the biofilm matrix. plos.org For instance, in P. aeruginosa, a lack of phenazine production leads to a more reduced intracellular environment, which in turn can trigger an overproduction of biofilm matrix components, leading to distinct colony morphologies such as wrinkling. wikipedia.org Furthermore, some phenazines play a role in nutrient acquisition necessary for robust biofilm growth. Phenazine-1-carboxylic acid (PCA) can facilitate iron uptake by reducing ferric iron (Fe³⁺) to the more soluble ferrous iron (Fe²⁺), thereby supporting biofilm development in iron-limited conditions. frontiersin.org Similarly, phenazine-1,6-dicarboxylic acid (PDC), a structural relative of 1,6-dihydroxyphenazine, has been shown to profoundly impact both planktonic growth and biofilm formation in Pseudomonas species. researchgate.net
Interactive Data Table: Effects of Phenazines on Biofilm Characteristics
| Phenazine | Producing Organism | Observed Effect on Biofilm | Mechanism | Reference |
| General Phenazines | Pseudomonas aeruginosa | Inhibits colony wrinkling, balances redox state | Acts as an electron shuttle, preventing excessive matrix production | wikipedia.org |
| Phenazine-1-carboxylic acid (PCA) | Pseudomonas aeruginosa | Promotes biofilm formation under iron limitation | Reduces Fe(III) to Fe(II), increasing iron bioavailability | frontiersin.org |
| Phenazine-1,6-dicarboxylic acid (PDC) | Pseudomonas aeruginosa HRW.1-S3 | Enhances biofilm thickness, promotes crude oil degradation | Increases biofilm matrix production | researchgate.net |
| Dihydroxyphenazine | Xanthomonas oryzae pv. oryzae | Inhibits biofilm formation | Affects production of extracellular polysaccharides | researcher.life |
Interplay with Microbial Metabolism and Respiratory Pathways
Phenazines are deeply integrated with the central metabolism and respiratory functions of their producing organisms. Their biosynthesis originates from primary metabolic pathways, specifically the shikimate pathway, which produces chorismic acid. nih.gov This links their production directly to the metabolic state of the cell.
The redox-cycling nature of phenazines allows them to interact with the electron transport chain. In P. aeruginosa, phenazines can influence the expression and activity of terminal oxidases, which are the final enzymes in the respiratory chain that transfer electrons to oxygen. researcher.lifenih.gov This modulation helps the bacteria adapt their respiratory processes to varying oxygen levels within a biofilm. In the oxygen-limited zones deep within a biofilm, phenazines can act as alternative electron acceptors, sustaining metabolic activity and energy generation where aerobic respiration is not possible. plos.orgresearchgate.net
The specific carbon source available to the bacteria can also dictate the types and amounts of phenazines produced, highlighting a sophisticated interplay between nutrient availability and secondary metabolism. nih.gov For example, the profile of phenazines produced by P. aeruginosa differs when grown on glucose versus other carbon sources like succinate (B1194679) or tryptone. nih.gov
Enzymatic Transformations and Biotransformation Pathways within Microbial Systems
The structural diversity of phenazines arises from a series of enzymatic modifications to a core phenazine scaffold. In many bacteria, including Streptomyces and some Pseudomonas strains, the biosynthesis pathway generates phenazine-1,6-dicarboxylic acid (PDC) as a key intermediate. nih.govacs.orgresearchgate.net In other pseudomonads, the primary product is phenazine-1-carboxylic acid (PCA). frontiersin.org These precursor molecules are then subjected to a variety of enzymatic transformations, creating a suite of specialized phenazine derivatives.
1,6-Dihydroxyphenazine (iodinin) is a known natural product that can be formed from the PDC precursor. nih.govacs.orgresearchgate.net Further enzymatic modifications can occur on the 1,6-dihydroxyphenazine scaffold. For example, membrane-bound prenyltransferases, such as CnqPT1 and Mpz10 found in marine Streptomyces species, can catalyze the O-prenylation or C-prenylation of 1,6-dihydroxyphenazine, attaching isoprenoid moieties to the phenazine core. scienceopen.comresearchgate.netplos.orgnih.gov Other key enzymes decorate the phenazine core with different functional groups, such as the methyltransferase PhzM and the monooxygenase PhzS, which together convert PCA to pyocyanin in P. aeruginosa. frontiersin.org
Interactive Data Table: Key Enzymes in Phenazine Biotransformation
| Enzyme | Gene | Organism (Example) | Substrate | Product | Function | Reference |
| PhzM | phzM | Pseudomonas aeruginosa | Phenazine-1-carboxylic acid (PCA) | 5-methyl-PCA | Methyltransferase | frontiersin.org |
| PhzS | phzS | Pseudomonas aeruginosa | 5-methyl-PCA | Pyocyanin (PYO) | Flavin-dependent monooxygenase | frontiersin.org |
| PhzH | phzH | Pseudomonas aeruginosa | Phenazine-1-carboxylic acid (PCA) | Phenazine-1-carboxamide (PCN) | Asparagine synthase homolog (amidase) | frontiersin.org |
| CnqPT1 | cnqPT1 | Streptomyces sp. CNQ-509 | 1,6-Dihydroxyphenazine | Geranyl-1,6-dihydroxyphenazine | O-prenyltransferase | nih.gov |
| Mpz10 | mpz10 | Streptomyces sp. SpC080624SC-11 | 1,6-Dihydroxyphenazine | Prenylated 1,6-dihydroxyphenazines | C-prenyltransferase | scienceopen.comresearchgate.netplos.org |
| PhzNO1Na | phzNO1Na | Nocardiopsis sp. | Phenazine-1,6-dicarboxylic acid (PDC) | Iodinin (B1496461) | N-monooxygenase | researchgate.net |
Materials Science and Advanced Functional Applications Focus on Fundamental Principles and Mechanisms
Development of Redox-Responsive Molecular Switches and Smart Materials
The ability of phenazine (B1670421) derivatives to undergo reversible redox reactions, coupled with significant changes in their geometric and electronic structures, makes them ideal candidates for the development of molecular switches and smart materials.
Design Principles for Reversible Conformational Changes
The core principle behind the function of phenazine-based molecular switches lies in the redox-induced transformation of the phenazine core. In its oxidized state, the nitrogen atoms of the phenazine ring act as hydrogen-bond acceptors. This dictates the orientation of substituents attached to the ring. Upon reduction, the phenazine core is transformed into a 5,10-dihydrophenazine, which acts as a hydrogen-bond donor. This change in hydrogen bonding capability forces a significant conformational change in the molecule, such as the rotation of amide substituents by approximately 180 degrees in phenazine-1,6-dicarboxamides. rsc.orgnih.govresearchgate.net
This reversible extension and contraction, triggered by a redox stimulus, can be achieved electrochemically, offering a convenient method for actuation by simply reversing the electric current. rsc.org The design of these molecular switches often involves attaching specific functional groups to the phenazine core that can respond to the change in the electronic state of the ring. For instance, in phenazine-1,6-dicarboxamides, the amide groups are forced to rotate upon reduction of the phenazine core. Current time information in Bangalore, IN.researchgate.net This fundamental mechanism forms the basis for creating molecular actuators capable of performing mechanical work at the nanoscale.
Integration into Dynamic Molecular Systems
The integration of these phenazine-based switches into larger, dynamic molecular systems is a key area of research. By linking these switchable units with appropriate spacers, it is possible to create "butterfly-coil" foldamers that can undergo reversible extension and contraction. rsc.orgdntb.gov.ua The choice of linker is crucial; for example, issues with solubility and cyclization using xanthene linkers led to the development of dibenzofuran (B1670420) linkers, which offer a wider bite angle and can be easily functionalized to improve solubility. acs.org
The actuation of these systems can be triggered by various stimuli, including light, changes in pH, or the introduction of specific ions. rsc.org However, redox-actuation is particularly attractive due to its clean and reversible nature, often relying only on the flow of electrons and protons. rsc.org The ability to control the conformation of these oligomers through electrochemical means opens up possibilities for their use in artificial muscles and other functional materials where precise control over molecular dimensions is required. rsc.orgdntb.gov.ua
Mechanistic Understanding in Electrochemical Energy Storage Systems
The rich redox chemistry of phenazine derivatives makes them highly promising for applications in electrochemical energy storage, particularly in aqueous redox flow batteries (ARFBs).
Fundamental Redox Cycling in Aqueous Redox Flow Batteries
Aqueous organic redox flow batteries (AORFBs) are an emerging technology for large-scale energy storage, valued for their potential low cost, safety, and the use of environmentally friendly water-based electrolytes. researchgate.netmdpi.com Phenazine-based compounds are particularly attractive as anolyte materials (the negative electrolyte) due to their ability to undergo stable, reversible, multi-electron redox reactions at low potentials. mdpi.comrsc.orgresearchgate.netresearchgate.net
The fundamental process in an ARFB involves the circulation of two liquid electrolytes, an anolyte and a catholyte, through an electrochemical cell where redox reactions occur. rsc.orgnih.gov During charging, the phenazine derivative in the anolyte accepts electrons and is reduced. During discharge, it is oxidized, releasing electrons. rsc.org Many phenazine derivatives exhibit a two-electron transfer process, which contributes to a high theoretical energy capacity. researchgate.netmdpi.com For instance, a unique phenazine-based material has demonstrated redox reversibility in neutral, basic, and acidic conditions with redox potentials of -0.85 V (in 1.0 M KOH), -0.67 V (in 1.0 M NaCl), and -0.26 V and 0.05 V (in 1.0 M H2SO4) versus the Ag/AgCl reference electrode. researchgate.netmdpi.com
The strategic modification of the phenazine molecular structure can significantly enhance its performance in ARFBs. For example, the introduction of sulfonic acid groups into the phenazine structure has been shown to increase solubility from near-zero to as high as 1.8 M, while also shifting the redox potential by more than 400 mV. repec.org This high solubility is crucial for achieving high energy density in the battery. researchgate.net
| Phenazine Derivative | Redox Potential (V vs. Ag/AgCl) | Electrolyte | Reference |
| A Quaternary Ammonium-Substituted Phenazine | -0.85 | 1.0 M KOH | researchgate.netmdpi.com |
| A Quaternary Ammonium-Substituted Phenazine | -0.67 | 1.0 M NaCl | researchgate.netmdpi.com |
| A Quaternary Ammonium-Substituted Phenazine | -0.26, 0.05 | 1.0 M H2SO4 | researchgate.netmdpi.com |
| 7,8-dihydroxyphenazine-2-sulfonic acid | - | Aqueous | repec.org |
| A Novel Phenazine Derivative (M1) | -1.72 (vs. Ag/AgNO3) | Acetonitrile | rsc.org |
Interactive Data Table: This table summarizes the redox potentials of various phenazine derivatives in different electrolytes, showcasing the tunability of their electrochemical properties.
Investigation of Electrode/Electrolyte Interface Phenomena
The performance of a redox flow battery is not only dependent on the properties of the electrolyte but also on the interactions at the electrode/electrolyte interface. The kinetics of the redox reactions of phenazine derivatives can be limited by the electrochemical activity of the traditional porous carbon electrodes used in these systems. nih.gov
To address this, research has focused on modifying the electrode surface to enhance reaction kinetics. For example, the use of a Co/NC composite electrocatalyst has been shown to significantly improve the energy efficiency of aqueous phenazine RFBs. nih.gov Density functional theory (DFT) calculations have revealed that the cobalt and CoNC reaction sites on the modified electrode not only reduce the energy barrier for the redox reaction but also provide new reaction pathways by influencing the behavior of water at the interface. nih.gov This highlights the critical role of the electrode material in facilitating efficient charge transfer with the phenazine-based electrolyte.
Organic Electronic Materials and Optoelectronic Applications (Fundamental Photophysics and Charge Transport)
The planar, aromatic structure of phenazines, combined with their tunable electronic properties, makes them interesting candidates for use in organic electronic and optoelectronic devices.
The photophysical properties of phenazine derivatives, such as their absorption and emission spectra, are strongly influenced by their molecular structure. researchgate.netrsc.org For example, the introduction of different substituents can shift the absorption and emission wavelengths. Computational studies using Density Functional Theory (DFT) have been instrumental in understanding and predicting these properties. researchgate.net Some phenazine derivatives exhibit photochromism, where they change color upon irradiation with light due to processes like excited-state intermolecular proton transfer. rsc.org
In the context of organic electronics, charge transport is a key property. Phenazine-based materials have been investigated for their charge-carrying capabilities. For instance, phenanthro[9,10-a]phenazine-based mesogens have shown hole mobility in the order of 10⁻⁴ cm²/Vs. nih.gov The charge transport in these materials is often described by a thermally activated hopping process. nih.gov Thiophene-fused phenazine derivatives have also been synthesized and have shown reasonable performance in field-effect transistors, with their conductivity increasing by several orders of magnitude upon doping. rsc.org The π-π stacked structures observed in the crystalline form of these materials are conducive to efficient charge transport. rsc.org Furthermore, phenazine-linked 2D covalent organic frameworks (COFs) have demonstrated charge mobilities as high as 4.2 cm² V⁻¹ s⁻¹. nih.gov
| Phenazine-Based Material System | Charge Carrier Type | Mobility (cm²/Vs) | Reference |
| Phenanthro[9,10-a]phenazine-based mesogens | Hole | 10⁻⁴ | nih.gov |
| Phenazine-fused triphenylene (B110318) discotic liquid crystal | Unipolar (hole) | 10⁻⁴ | researchgate.net |
| Hydrogen-bonded Hpz-C9-TP discotic liquid crystals | Ambipolar | 10⁻² | researchgate.net |
| Phenazine-linked 2D Covalent Organic Framework | - | 4.2 | nih.gov |
Interactive Data Table: This table presents the charge carrier type and mobility for various phenazine-based organic electronic materials, illustrating their potential in this field.
Role in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Organic Materials
Phenazine-based compounds are actively being explored for their potential in organic light-emitting diodes (OLEDs) and as fluorescent organic materials. Their performance in these applications is intrinsically linked to their molecular structure, which governs their photophysical properties.
A key area of investigation is in the development of thermally activated delayed fluorescence (TADF) emitters. helsinki.firsc.org TADF materials offer a pathway to achieve high internal quantum efficiencies in OLEDs by harvesting both singlet and triplet excitons. beilstein-journals.org This process relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, which allows for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state. rsc.org
Research has demonstrated that the emission color of phenazine-based TADF molecules can be tuned from green to deep-red by judiciously selecting the electron-donating strength of moieties attached to the phenazine acceptor core. helsinki.firsc.org For instance, a series of fluorinated dibenzo[a,c]-phenazine-based TADF molecules featuring different donor groups exhibited a wide range of emission colors. helsinki.firsc.org The OLED devices fabricated with these materials showed external quantum efficiencies (EQE) ranging from moderate to excellent, with one derivative achieving an EQEmax of 21.8%. helsinki.firsc.org
The following table summarizes the performance of some reported phenazine-based TADF emitters in OLEDs:
| Compound | Donor Moiety | Photoluminescence Maxima (λPL) in Toluene | Electroluminescence Maxima (λEL) in mCBP host | Maximum External Quantum Efficiency (EQEmax) |
| 2DTCz-BP-F | 3,6-di-tert-butyl-9H-carbazol-9-yl | 505 nm | 518 nm | 2.1% |
| 2DMAC-BP-F | 9,9-dimethylacridin-10(9H)-yl | 589 nm | 585 nm | 21.8% |
| 2PXZ-BP-F | 10H-phenoxazine | 674 nm | 605 nm | 12.4% |
Table adapted from research on fluorinated dibenzo[a,c]-phenazine-based TADF molecules. helsinki.firsc.org
Furthermore, the substitution position on the phenazine core can significantly impact the photoluminescence quantum yield (PLQY) by influencing the balance between radiative and non-radiative decay pathways. rsc.org Strategic molecular design, such as creating donor-acceptor architectures, has been shown to be effective in developing efficient phenazine-based emitters for OLEDs. beilstein-journals.org One study reported that an OLED incorporating a phenazine derivative as a fluorescent dye emitted a strong green light with a maximum luminance of approximately 8600 cd m⁻². acs.org This highlights the potential of phenazine compounds as promising fluorescent materials for OLED applications. rsc.orgacs.org
Exploration of Charge Transport Properties in Organic Semiconductors
The ability of organic materials to efficiently transport charge is fundamental to their application in electronic devices. Phenazine derivatives have been investigated as organic semiconductors due to their planar, π-conjugated structure which can facilitate intermolecular charge hopping. researchgate.netnih.gov The incorporation of nitrogen atoms into the aromatic core, as in phenazine, can influence the charge carrier type and mobility. nih.gov
Studies on phenazine-fused triphenylene discotic liquid crystals have demonstrated their potential as charge transport materials. researchgate.net These materials can self-assemble into ordered columnar structures, which provide pathways for one-dimensional charge transport. researchgate.net The charge carrier mobility in these systems is influenced by temperature and the applied electric field, indicating a thermally activated hopping mechanism. researchgate.netnih.gov For instance, phenanthro[9,10-a]phenazine-based mesogens have exhibited hole mobilities on the order of 10⁻⁴ cm²/Vs. nih.gov
Computational studies have provided further insight into the structure-property relationships governing charge transport in azaacenes, including phenazine. mdpi.com These studies suggest that N-substitution can promote π-stacking arrangements in the solid state, which is generally favorable for charge transport. mdpi.com The electronic nature of the phenazine derivative can also be used to modulate charge transport properties in supramolecular structures. rsc.org
The charge transport characteristics of several phenazine-based systems are summarized below:
| Material System | Charge Carrier Type | Mobility | Notes |
| Phenanthro[9,10-a]phenazine-based mesogens | Hole | ~10⁻⁴ cm²/Vs | Thermally activated hopping mechanism. nih.gov |
| Phenazine–fused triphenylene discotic liquid crystals | Unipolar (hole) | ~10⁻⁴ cm²/Vs | |
| Naphthophenanthridine derivative | Ambipolar | 3 × 10⁻⁴ cm²/Vs | Temperature-independent electron and hole mobility. researchgate.net |
| TP-PA dimer | Ambipolar | ~10⁻³ cm²/Vs | |
| Hydrogen-bonded Hpz-C9-TP DLCs | Ambipolar | ~10⁻² cm²/Vs |
This table is a compilation of data from studies on various phenazine-based organic semiconductors. researchgate.net
Phenazine-Based Organic Polymers and Covalent Organic Frameworks
The incorporation of phenazine units into extended polymeric and network structures, such as conjugated microporous polymers (CMPs) and covalent organic frameworks (COFs), offers a promising route to developing materials with enhanced electronic and redox properties. researchgate.netscite.ainih.govacs.org
Synthesis and Characterization of Polymeric and Network Structures
Phenazine-based polymers and COFs are typically synthesized through condensation reactions between phenazine-containing monomers and suitable linkers. researchgate.netnih.gov For example, a two-dimensional phenazine-based COF (Phen-COF) was synthesized via a solvothermal condensation reaction. researchgate.netnih.gov Characterization techniques such as powder X-ray diffraction (PXRD) and N₂ porosimetry are used to confirm the crystalline structure and porosity of these materials. researchgate.netnih.gov
The synthesis of phenazine-containing polymers can also be achieved through methods like the oxidative dimerization of aniline (B41778) in the presence of silver nitrate, which results in a coordination polymer with a layered graphene-like structure. biointerfaceresearch.comspbstu.ru The composition and morphology of these materials are typically determined using a combination of chemical analysis, electron spectroscopy, and microscopy techniques. biointerfaceresearch.com
Investigation of Intrinsic Conductivity and Redox Activity in Extended Architectures
A key advantage of incorporating phenazine units into extended architectures is the potential for high intrinsic conductivity and redox activity. scite.aiacs.org The extended π-conjugation within these frameworks can facilitate charge transport, while the nitrogen atoms of the phenazine moiety provide redox-active sites. scite.aiacs.orgdiva-portal.org
Phenazine-based COFs have shown promise as cathode materials in energy storage devices due to their high density of redox sites and ordered porous structures. scite.aiacs.org The reversible two-electron reduction of the phenazine moieties to 5,10-dihydrophenazines enables charge storage. acs.org Unmodified phenazine-based COFs have demonstrated excellent electrical access to their redox sites, delivering both high energy and power densities. scite.aiacs.org
The conductivity of phenazine-based polymers can be remarkably high. A coordination polymer of phenazine ligands and silver exhibited a specific electrical conductivity exceeding 1000 S/cm. biointerfaceresearch.comspbstu.ru This high conductivity was attributed to the presence of metallic silver nanoparticles within the polymer matrix and the extended conjugation system of the phenazine ligands. biointerfaceresearch.comspbstu.ru
The following table provides a summary of the conductive and redox properties of some phenazine-based polymers and COFs:
| Material | Synthesis Method | Key Property | Value | Application |
| Phen-COF | Solvothermal condensation | Photocatalytic CO₂ reduction | Enhanced catalytic performance compared to monomer. researchgate.netnih.gov | Photocatalysis. researchgate.netnih.gov |
| DAPH-TFP COF | β-ketoenamine-linking | Redox activity | Reversible two-electron process. acs.org | Energy storage. scite.aiacs.org |
| Phenazine-silver coordination polymer | Oxidative aniline dimerization | Electrical conductivity | >1000 S/cm. biointerfaceresearch.comspbstu.ru | Bioelectrodes. biointerfaceresearch.com |
| Phenazine-integrated CMPs | Sonogashira cross-coupling | Supercapacitance | Up to 356 F g⁻¹ at 1 A g⁻¹. rsc.org | Supercapacitors. rsc.org |
The investigation into phenazine-based polymers and COFs is a rapidly developing field, with ongoing efforts focused on the rational design of new materials with tailored electronic and redox properties for a range of applications, including catalysis, energy storage, and electronics. researchgate.netscite.ainih.govacs.orgrsc.org
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing sodium phenazine-1,6-bis(olate) with high purity?
- Methodological Answer : Optimize the oxidation and sulfonation steps of phenazine derivatives under controlled pH (8–10) to prevent side reactions. Use column chromatography with a polar stationary phase (e.g., silica gel) and a gradient eluent (methanol/ethyl acetate) to isolate the target compound. Monitor purity via HPLC with UV detection at 254 nm, referencing retention times against synthetic standards .
- Key Data : Gemini surfactant synthesis methods (e.g., hexylene-1,6-bis(dodecyldimethylammonium) dibromide) highlight the importance of stoichiometric control in bis-functionalization reactions, which can be adapted for phenazine derivatives .
Q. How can researchers validate the structural integrity of sodium phenazine-1,6-bis(olate) post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- FT-IR : Confirm the presence of aromatic C=C stretching (1450–1600 cm⁻¹) and sulfonate S-O bonds (1020–1200 cm⁻¹).
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and quaternary carbons (δ 125–140 ppm).
- Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M–Na]⁻) with <2 ppm error. Cross-reference with analogs like sodium 4,5-dihydroxy-3,6-dioxocyclohexa-1,4-diene-1,2-bis(olate) (CAS 1887-02-1) .
Advanced Research Questions
Q. What biosynthetic pathways or gene clusters are associated with phenazine derivatives like sodium phenazine-1,6-bis(olate)?
- Methodological Answer : Investigate shikimic acid pathway derivatives, particularly genes encoding phenazine-1,6-dicarboxylic acid synthases. Use genomic sequencing (e.g., Streptomyces kebangsaanensis) to identify clusters homologous to phzE/phzF, which catalyze dihydroshikimate conversion to phenazine precursors .
- Data Contradiction Note : Prior studies found ²H-labeled phenazine-1,6-dicarboxylic acid is not incorporated into pyocyanin, suggesting alternative modification pathways (e.g., decarboxylation or methylation) in vivo .
Q. How do electronic structure properties influence the redox behavior of sodium phenazine-1,6-bis(olate) in electrochemical applications?
- Methodological Answer : Perform density functional theory (DFT) calculations to model frontier molecular orbitals (HOMO/LUMO). Compare computed redox potentials with cyclic voltammetry (CV) data in buffered aqueous solutions (pH 7.4). The sulfonate groups enhance solubility but may reduce electron mobility vs. non-ionic analogs .
Q. What strategies resolve contradictory data in literature regarding phenazine derivative stability under aerobic vs. anaerobic conditions?
- Methodological Answer : Design controlled stability studies using:
- Accelerated Degradation Testing : Expose samples to 40°C/75% RH for 30 days, monitoring degradation via LC-MS.
- Oxygen Sensitivity Assays : Compare UV-vis spectral shifts (300–500 nm) under nitrogen vs. air. Phenazine quinoid structures are prone to oxidation, requiring inert-atmosphere handling .
Experimental Design Considerations
Q. How should researchers optimize reaction conditions for sodium phenazine-1,6-bis(olate) to minimize byproducts like phenazine-1,8-dicarboxylate?
- Methodological Answer : Use a fractional factorial design to test variables:
- Critical Factors : Temperature (60–100°C), reaction time (4–24 hr), and catalyst loading (e.g., Cu²⁺ vs. Fe³⁺).
- Response Metrics : Yield (gravimetric analysis) and purity (HPLC area%).
- Statistical Tool : ANOVA to identify significant factors (p < 0.05). Pilot studies suggest Cu²⁺ catalysts favor 1,6-regioselectivity .
Data Interpretation and Validation
Q. What analytical techniques differentiate sodium phenazine-1,6-bis(olate) from its structural isomer sodium phenazine-1,8-bis(olate)?
- Methodological Answer :
- X-ray Crystallography : Resolve regiochemistry via crystal packing and bond angles.
- 2D NMR (COSY, NOESY) : Identify coupling between aromatic protons and sulfonate groups.
- Reference Data : Compare with crystallographic databases (e.g., CCDC) for phenazine sulfonates .
Cross-Disciplinary Applications
Q. How can sodium phenazine-1,6-bis(olate) serve as a redox mediator in microbial fuel cells?
- Methodological Answer : Test electron transfer efficiency using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
